molecular formula C20H42 B12820767 9-Methylnonadecane CAS No. 13287-24-6

9-Methylnonadecane

Cat. No.: B12820767
CAS No.: 13287-24-6
M. Wt: 282.5 g/mol
InChI Key: FFVPRSKCTDQLBP-UHFFFAOYSA-N
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Description

9-Methylnonadecane is an organic compound with the molecular formula C20H42 It is a branched alkane, specifically a methyl-substituted nonadecaneThe compound is known for its presence in various natural sources and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylnonadecane typically involves the alkylation of nonadecane with a methyl group. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation of nonadecane with a methyl halide (e.g., methyl chloride).

    Grignard Reaction: Another approach is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable precursor to introduce the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 9-Methylnonadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air and an ignition source.

    Halogenation: Involves halogens (e.g., Cl2, Br2) and UV light or heat.

    Cracking: Utilizes high temperatures and sometimes catalysts like zeolites.

Major Products Formed:

Scientific Research Applications

9-Methylnonadecane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Methylnonadecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may act as a signaling molecule or a component of lipid membranes .

Comparison with Similar Compounds

    Nonadecane: A straight-chain alkane with the formula C19H40.

    Octadecane: Another straight-chain alkane with the formula C18H38.

    Icosane: A straight-chain alkane with the formula C20H42.

Comparison: 9-Methylnonadecane is unique due to its branched structure, which can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. This branching can also affect its reactivity and interactions with other molecules .

Properties

CAS No.

13287-24-6

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

9-methylnonadecane

InChI

InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3

InChI Key

FFVPRSKCTDQLBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

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